molecular formula C6H7N3O2 B3239941 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime CAS No. 142328-15-2

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime

Cat. No.: B3239941
CAS No.: 142328-15-2
M. Wt: 153.14
InChI Key: MPQCYPOGJHSLHA-DAXSKMNVSA-N
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Description

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime typically involves the reaction of 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a probe to study enzyme mechanisms and interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
  • 5-bromo-6,7-dihydro-2,1,3-benzoxadiazol-4-one
  • 6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one

Uniqueness

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NZ)-N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQCYPOGJHSLHA-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime
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6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime
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6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime
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6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime
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6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime
Reactant of Route 6
6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one oxime

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